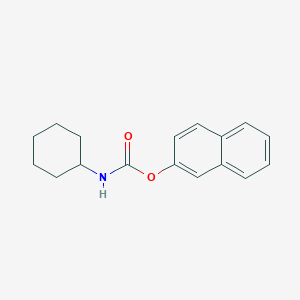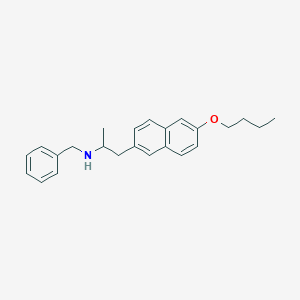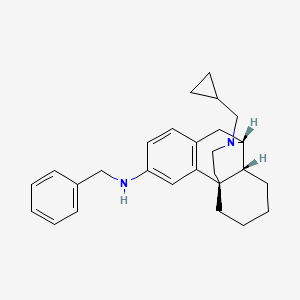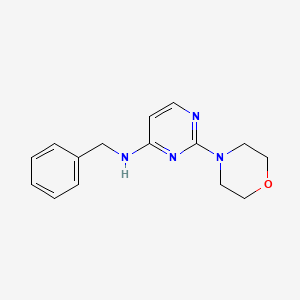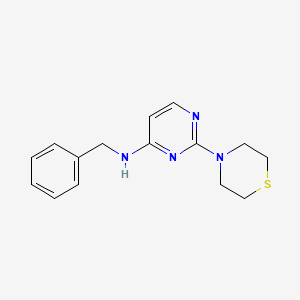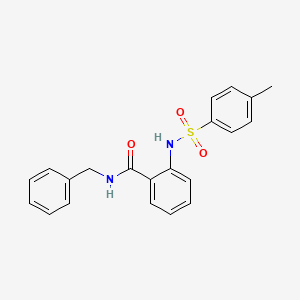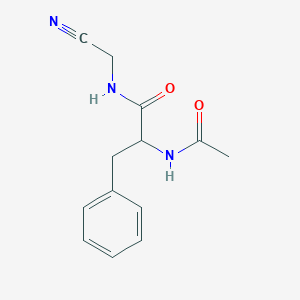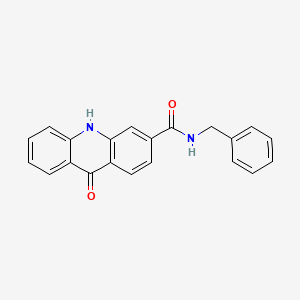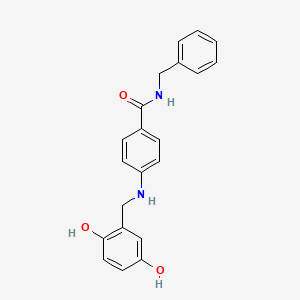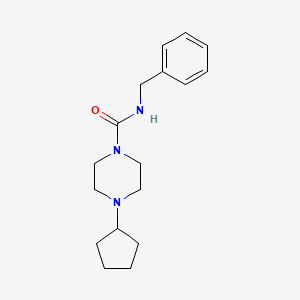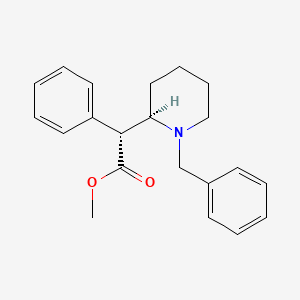
N-Benzylmethylphenidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylmethylphenidate is a chemical compound that belongs to the class of central nervous system stimulants. It is an analog of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been studied for its potential effects on the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylmethylphenidate typically involves the reaction of methylphenidate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N-Benzylmethylphenidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or sodium cyanide are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a reference compound in studies involving dopamine transporter interactions and structure-activity relationships.
Biology: It is used in research to understand the mechanisms of dopamine regulation and its effects on behavior.
Medicine: It is investigated for its potential therapeutic effects in treating disorders related to dopamine dysregulation, such as ADHD and Parkinson’s disease.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
N-Benzylmethylphenidate exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound primarily targets the dopamine transporter, blocking its function and preventing the reabsorption of dopamine into presynaptic neurons. This results in prolonged dopamine activity, which is associated with improved attention and reduced impulsivity .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: The parent compound, widely used in the treatment of ADHD.
Ethylphenidate: An analog with similar stimulant effects.
Phacetoperane: Another analog with potential therapeutic applications.
Rimiterol: A compound with similar structural features but different pharmacological properties.
Uniqueness
N-Benzylmethylphenidate is unique due to its specific interaction with the dopamine transporter, which differs from other analogs. It has been shown to have distinct behavioral effects and a different pharmacokinetic profile compared to methylphenidate and other related compounds. This makes it a valuable tool in research for understanding the nuances of dopamine transporter interactions and developing new therapeutic agents .
Properties
Molecular Formula |
C21H25NO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
methyl (2R)-2-[(2R)-1-benzylpiperidin-2-yl]-2-phenylacetate |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)20(18-12-6-3-7-13-18)19-14-8-9-15-22(19)16-17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-16H2,1H3/t19-,20-/m1/s1 |
InChI Key |
BUSOTANDABQRSW-WOJBJXKFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C(C1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



